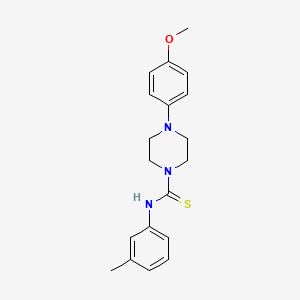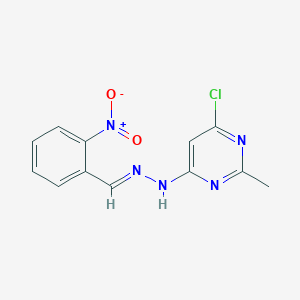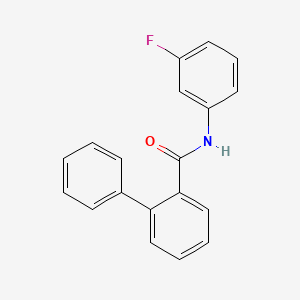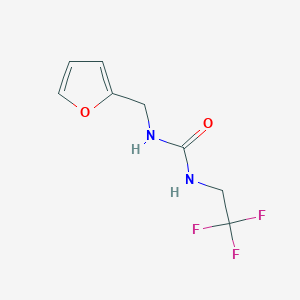![molecular formula C17H20N2OS B5881023 N-[2-(4-methoxyphenyl)ethyl]-N'-(3-methylphenyl)thiourea](/img/structure/B5881023.png)
N-[2-(4-methoxyphenyl)ethyl]-N'-(3-methylphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-methoxyphenyl)ethyl]-N'-(3-methylphenyl)thiourea, also known as MPTU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPTU is a thiourea derivative that has been synthesized through a series of chemical reactions.
作用機序
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-N'-(3-methylphenyl)thiourea is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by inhibiting the activity of certain enzymes, such as tyrosinase and aldose reductase. These enzymes play a crucial role in various physiological processes, and their inhibition by this compound can lead to a range of therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity. This compound has also been shown to protect against oxidative stress and improve cognitive function.
実験室実験の利点と制限
One of the main advantages of using N-[2-(4-methoxyphenyl)ethyl]-N'-(3-methylphenyl)thiourea in lab experiments is its relatively simple synthesis method. This compound can be easily synthesized in large quantities, making it ideal for use in high-throughput screening assays. However, one of the limitations of using this compound is its limited solubility in water, which can make it challenging to use in certain experimental setups.
将来の方向性
There are several future directions for the study of N-[2-(4-methoxyphenyl)ethyl]-N'-(3-methylphenyl)thiourea. One area of research that has gained significant attention is the use of this compound in the treatment of neurodegenerative diseases. This compound has been shown to exhibit neuroprotective properties, and further research is needed to investigate its potential use in the treatment of Alzheimer's and Parkinson's. Additionally, the use of this compound in combination with other drugs for the treatment of cancer and diabetes is an area of research that warrants further investigation.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis of this compound is a relatively simple process, and it has been shown to exhibit antitumor, anti-inflammatory, and antidiabetic properties. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases. While further research is needed to fully understand the mechanism of action of this compound, its potential therapeutic applications make it an exciting area of research for the future.
合成法
The synthesis of N-[2-(4-methoxyphenyl)ethyl]-N'-(3-methylphenyl)thiourea involves a series of chemical reactions that start with the condensation of 4-methoxyphenethylamine with 3-methylphenyl isothiocyanate. The resulting intermediate is then reacted with ammonium thiocyanate to produce this compound. The synthesis of this compound is a relatively simple process, and it can be easily scaled up for large-scale production.
科学的研究の応用
N-[2-(4-methoxyphenyl)ethyl]-N'-(3-methylphenyl)thiourea has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and antidiabetic properties. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-(3-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-13-4-3-5-15(12-13)19-17(21)18-11-10-14-6-8-16(20-2)9-7-14/h3-9,12H,10-11H2,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKWIXMIKUFAOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NCCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B5880953.png)




![3-allyl-5-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione 2-{[1-(4-fluorophenyl)ethylidene]hydrazone}](/img/structure/B5880988.png)
![4-{[(dimethylamino)carbonyl]oxy}phenyl benzoate](/img/structure/B5880996.png)




![2-chloro-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5881037.png)

![N-[4-(diethylamino)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5881043.png)